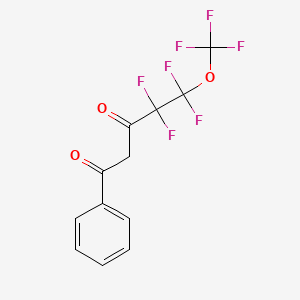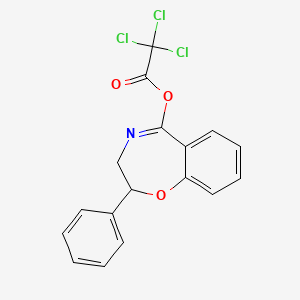![molecular formula C18H19N3O4 B14416099 4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline CAS No. 82410-01-3](/img/structure/B14416099.png)
4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline is an organic compound characterized by the presence of a dinitrophenyl group attached to an ethenyl chain, which is further connected to a diethylaniline moiety. This compound is notable for its applications in various fields, including chemistry and industry, due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone to form a hydrazone intermediate. This intermediate is then subjected to further reactions to introduce the ethenyl and diethylaniline groups. The reaction conditions often include the use of solvents like methanol and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction and substituted derivatives from nucleophilic substitution.
Applications De Recherche Scientifique
4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for the detection of aldehydes and ketones.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline involves its interaction with molecular targets through nucleophilic addition-elimination reactions. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This mechanism is particularly relevant in its use as a reagent for detecting carbonyl compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in detecting aldehydes and ketones.
1-(2,4-Dinitrophenyl)-2-[(E)-2,4,5-trimethoxy-benzylidene]hydrazine: Another similar compound with a trimethoxy group instead of the diethylaniline moiety.
Uniqueness
4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications in various fields. Its structure allows for versatile modifications, making it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
82410-01-3 |
|---|---|
Formule moléculaire |
C18H19N3O4 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
4-[2-(2,4-dinitrophenyl)ethenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C18H19N3O4/c1-3-19(4-2)16-10-6-14(7-11-16)5-8-15-9-12-17(20(22)23)13-18(15)21(24)25/h5-13H,3-4H2,1-2H3 |
Clé InChI |
MCOCTGRJUNQZHV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Benzyloxy)benzoyl]-D-threonine](/img/structure/B14416020.png)
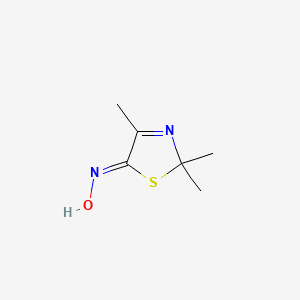
![8-Methyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14416036.png)
![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-19-methylidene-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14416041.png)
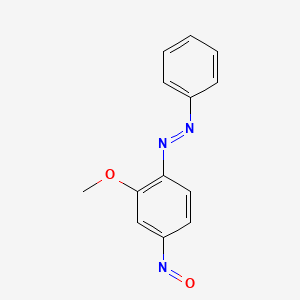

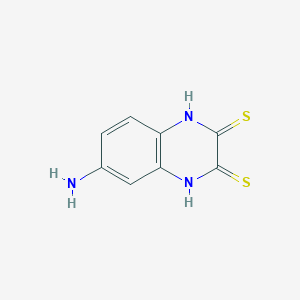
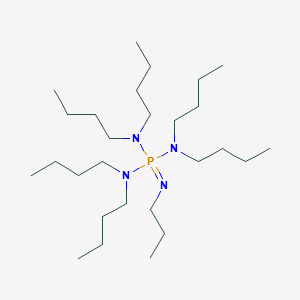

phosphane](/img/structure/B14416070.png)
